molecular formula C13H22ClN3O B12382817 Procainamide-d4 (hydrochloride)

Procainamide-d4 (hydrochloride)

Cat. No.: B12382817
M. Wt: 275.81 g/mol
InChI Key: ABTXGJFUQRCPNH-VBMPRCAQSA-N
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Description

Procainamide-d4 (hydrochloride) is a deuterated form of procainamide hydrochloride, a medication primarily used to treat cardiac arrhythmias. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of procainamide due to its stability and distinguishable mass from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions

Procainamide-d4 (hydrochloride) can be synthesized through the deuteration of procainamide. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents and solvents under controlled conditions. The reaction typically involves the use of deuterated water (D2O) and deuterated acids or bases to facilitate the exchange.

Industrial Production Methods

Industrial production of procainamide-d4 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the complete exchange of hydrogen atoms with deuterium. The final product is then purified using standard techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Procainamide-d4 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Procainamide can be oxidized to form N-acetylprocainamide.

    Reduction: Reduction reactions can convert procainamide back to its parent amine.

    Substitution: Substitution reactions can occur at the amine or aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

Scientific Research Applications

Procainamide-d4 (hydrochloride) is widely used in scientific research, including:

Mechanism of Action

Procainamide-d4 (hydrochloride) exerts its effects by blocking sodium channels in the neuronal membrane. This inhibition stabilizes the membrane and prevents the initiation and conduction of impulses, thereby exerting a local anesthetic action. The primary molecular targets are the voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons and cardiac cells .

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar structure but shorter duration of action.

    Quinidine: An antiarrhythmic agent with a similar mechanism but different pharmacokinetic properties.

    Lidocaine: A widely used local anesthetic with a faster onset and shorter duration compared to procainamide.

Uniqueness

Procainamide-d4 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, distinguishing it from its non-deuterated counterparts .

Properties

Molecular Formula

C13H22ClN3O

Molecular Weight

275.81 g/mol

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-[2-(diethylamino)ethyl]benzamide;hydrochloride

InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H/i5D,6D,7D,8D;

InChI Key

ABTXGJFUQRCPNH-VBMPRCAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCN(CC)CC)[2H])[2H])N)[2H].Cl

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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